molecular formula C7H12O3 B14377436 1-Oxopentan-2-YL acetate CAS No. 88302-72-1

1-Oxopentan-2-YL acetate

Cat. No.: B14377436
CAS No.: 88302-72-1
M. Wt: 144.17 g/mol
InChI Key: KLCJXOPUCJLTHE-UHFFFAOYSA-N
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Description

1-Oxopentan-2-YL acetate is an organic compound with a unique structure that makes it valuable in various chemical and industrial applications. It is an ester derived from the reaction between 1-oxopentan-2-yl alcohol and acetic acid. This compound is known for its distinctive properties and reactivity, making it a subject of interest in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxopentan-2-YL acetate can be synthesized through esterification, where 1-oxopentan-2-yl alcohol reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

1-Oxopentan-2-yl alcohol+Acetic acidH2SO41-Oxopentan-2-yl acetate+Water\text{1-Oxopentan-2-yl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 1-Oxopentan-2-yl alcohol+Acetic acidH2​SO4​​1-Oxopentan-2-yl acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxopentan-2-YL acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-oxopentan-2-yl alcohol and acetic acid.

    Reduction: It can be reduced to 1-oxopentan-2-yl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: It can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Hydrolysis: 1-Oxopentan-2-yl alcohol and acetic acid.

    Reduction: 1-Oxopentan-2-yl alcohol.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

1-Oxopentan-2-YL acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-oxopentan-2-YL acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Oxopentan-2-YL acetate can be compared with other esters and ketones:

    Similar Compounds: Ethyl acetate, methyl acetate, and 1-oxopentan-2-one.

    Uniqueness: Its unique structure provides distinct reactivity and properties, making it valuable in specific applications where other esters or ketones may not be suitable.

Properties

CAS No.

88302-72-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-oxopentan-2-yl acetate

InChI

InChI=1S/C7H12O3/c1-3-4-7(5-8)10-6(2)9/h5,7H,3-4H2,1-2H3

InChI Key

KLCJXOPUCJLTHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)OC(=O)C

Origin of Product

United States

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